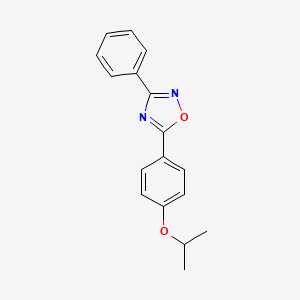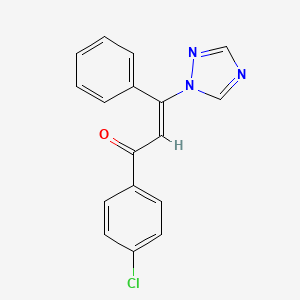![molecular formula C19H25N5O2 B5318121 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EPZ-5676 and is classified as a small molecule inhibitor. This compound has been studied for its potential therapeutic applications in the field of oncology.
Mecanismo De Acción
The mechanism of action of EPZ-5676 involves the inhibition of the DOT1L protein. DOT1L is responsible for the methylation of histone H3 at lysine 79, which is a critical step in the regulation of gene expression. The inhibition of DOT1L by EPZ-5676 leads to a reduction in the methylation of histone H3 at lysine 79, resulting in the downregulation of genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPZ-5676 has been shown to have significant biochemical and physiological effects on cancer cells. The inhibition of DOT1L by EPZ-5676 leads to a reduction in the expression of genes that are critical for the survival and proliferation of cancer cells. This, in turn, leads to a reduction in tumor growth and an increase in cell differentiation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPZ-5676 has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for the DOT1L protein, which makes it an ideal tool for studying the role of DOT1L in cancer development and progression. However, one of the major limitations is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
EPZ-5676 has significant potential for future research in the field of oncology. Some of the potential future directions include:
1. Combination therapies: EPZ-5676 could be combined with other chemotherapeutic agents to improve the efficacy of cancer treatment.
2. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of EPZ-5676.
3. Biomarker identification: The identification of biomarkers that are predictive of EPZ-5676 response could improve patient selection and treatment outcomes.
4. Clinical trials: The results of preclinical studies suggest that EPZ-5676 has significant potential for clinical use. Clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.
In conclusion, EPZ-5676 is a promising compound that has significant potential for the treatment of cancer. Its selective inhibition of the DOT1L protein has been shown to induce cell differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth. Further research is needed to explore the potential of EPZ-5676 in combination therapies, drug delivery, biomarker identification, and clinical trials.
Métodos De Síntesis
The synthesis of EPZ-5676 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of a key intermediate, which is then subjected to further reactions to form the final product. The synthesis of this compound has been reported in several scientific publications, and the process has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
EPZ-5676 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It is a selective inhibitor of the DOT1L protein, which is a histone methyltransferase that plays a critical role in the development and progression of cancer. The inhibition of DOT1L by EPZ-5676 has been shown to induce cell differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth.
Propiedades
IUPAC Name |
4-ethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-2-15-3-5-16(6-4-15)19(25)21-8-7-20-17-13-18(23-14-22-17)24-9-11-26-12-10-24/h3-6,13-14H,2,7-12H2,1H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBHNSWMQPYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)

![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5318083.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)

![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)